molecular formula C12H10BrNO3 B6324575 ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate CAS No. 880869-90-9

ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B6324575
CAS No.: 880869-90-9
M. Wt: 296.12 g/mol
InChI Key: OUZOCSVCKMHBGU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 4H-Quinolizine Ring Systems Research

Research into quinolizine systems is intrinsically linked to the study of alkaloids, a class of naturally occurring compounds that often exhibit significant physiological effects. The saturated derivatives of quinolizine, known as quinolizidines, form the core structure of many alkaloids. wikipedia.org This natural prevalence spurred early interest in the synthesis and chemical properties of the quinolizine scaffold.

While the parent 4H-quinolizine is of theoretical interest, its substituted and more stable derivatives, such as quinolizinium (B1208727) cations and oxo-quinolizines, have been the primary focus of synthetic and medicinal chemistry research. wikipedia.org Over the decades, research has evolved from basic structural elucidation and synthesis to the exploration of these compounds as functional molecules, including fluorescent indicators and precursors for complex bioactive agents. The development of sophisticated synthetic methodologies has enabled chemists to introduce a wide array of functional groups onto the quinolizine skeleton, allowing for the fine-tuning of its chemical and physical properties.

Structural Features and Chemical Nomenclature of the 4H-Quinolizine Skeleton

The 4H-quinolizine skeleton is a heterocyclic aromatic compound with the chemical formula C₉H₉N. wikipedia.orgnih.gov It consists of two fused six-membered rings, a pyridine (B92270) ring and a cyclohexadiene ring, sharing a nitrogen atom at a bridgehead position. wikipedia.org This arrangement distinguishes it from its isomer quinoline (B57606), where the nitrogen atom is not at a ring fusion site. The "4H" designation in the nomenclature indicates the position of the single saturated carbon atom in the otherwise unsaturated ring system. wikipedia.org

The structure of the 4H-quinolizine ring system imparts a unique electronic distribution and a rigid, planar framework. The nitrogen atom at the bridgehead position acts as a tertiary amine. wikipedia.org This core structure can be systematically named using IUPAC nomenclature, with numbering conventions that allow for the precise description of substituent positions.

Rationale for Investigating Halogenated Quinolizine Carboxylates in Academic Research

The investigation of halogenated quinolizine carboxylates is driven by the strategic combination of three key functional components: the quinolizine core, a halogen substituent, and a carboxylate group. Each component imparts specific properties that are highly valued in academic and industrial research.

The Quinolizine Core: As a rigid heterocyclic scaffold, it provides a defined three-dimensional structure that is often a prerequisite for specific biological interactions, such as enzyme inhibition. Derivatives of the related 4-oxo-4H-quinolizine-3-carboxylic acid have been identified as excellent fluorophores, showing strong and selective fluorescent responses to certain metal ions like Mg²⁺. nih.gov

Halogen Substituents: The introduction of a halogen, such as bromine, onto an aromatic ring is a common strategy in medicinal chemistry and materials science. Halogen atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. acs.org Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. acs.org This functionalization is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Carboxylate Group: The ethyl carboxylate (ester) group is another key functional moiety. It can participate in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid, which may be essential for biological activity or for improving solubility. The presence of this group, particularly in conjugation with the 4-oxo group, influences the electronic nature of the heterocyclic system.

The combination of these features in compounds like ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate creates a molecule that is both a potential bioactive agent and a versatile intermediate for the synthesis of more complex chemical entities. myskinrecipes.com

Overview of Research Avenues Pertaining to this compound

This compound is primarily utilized as a key building block in synthetic organic and medicinal chemistry. Its rigid, electron-deficient framework makes it an attractive starting point for designing various functional molecules. myskinrecipes.com

Key research avenues include:

Synthesis of Novel Pharmaceuticals: The compound serves as an intermediate in the synthesis of quinolone-based pharmaceuticals. Its structure is particularly relevant for the development of potential antibacterial and antiviral agents. myskinrecipes.com

Kinase Inhibitor Design: The planar structure of the quinolizine core is suitable for insertion into the ATP-binding sites of protein kinases, which are important targets in cancer therapy. The bromine and ester functionalities allow for the systematic modification of the molecule to optimize binding affinity and selectivity. myskinrecipes.com

Construction of Fused Heterocyclic Systems: The reactivity of the bromine atom allows for its use in ring-forming and cross-coupling reactions. This enables chemists to construct more elaborate, fused heterocyclic systems, which are often explored for novel biological activities or material properties. myskinrecipes.com

The chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 880869-90-9
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
IUPAC Name This compound
Physical Form Solid
Storage Temperature Room Temperature, sealed in dry, dark place

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-bromo-4-oxoquinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOCSVCKMHBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC(=CN2C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of Ethyl 7 Bromo 4 Oxo 4h Quinolizine 3 Carboxylate

Mechanistic Pathways in Quinolizine Ring Formation

The construction of the quinolizine ring system, a privileged scaffold in medicinal chemistry, can be achieved through several strategic mechanistic pathways. These routes leverage fundamental organic reactions to assemble the bicyclic heterocyclic core.

Hydrogen Transfer, Condensation, and Cyclization-Dehydrogenation Sequences

One of the fundamental approaches to forming aromatic heterocyclic systems like the quinolizine core involves sequences of condensation, cyclization, and a final dehydrogenation step. This strategy often utilizes what are known as "acceptorless dehydrogenative coupling" (ADC) reactions, which are atom-economical and environmentally benign as they produce hydrogen gas as the main byproduct. acs.org

The process can be conceptualized as starting from a suitably functionalized pyridine (B92270) derivative and a partner molecule containing a reactive carbonyl group or its precursor. The initial step is typically a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation, to form a new carbon-carbon bond and link the two fragments. This is followed by an intramolecular cyclization, often a conjugate addition, to form a non-aromatic, hydrogenated quinolizine intermediate.

Michael Addition and Subsequent Cyclizations

The aza-Michael addition serves as a powerful tool for the formation of nitrogen-containing heterocycles. frontiersin.org This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (a Michael acceptor). For the synthesis of the quinolizine skeleton, this pathway typically begins with a pyridine-based nucleophile.

A plausible mechanistic sequence starts with a pyridine derivative, such as a 2-pyridone, which attacks a suitable Michael acceptor like an α,β-unsaturated ester or ketone. This initial aza-Michael addition creates an intermediate that is primed for a subsequent intramolecular cyclization. nih.gov The cyclization step, often an aldol-type condensation or a Dieckmann condensation, forges the second ring of the quinolizine system. nih.gov This cascade reaction, combining a Michael addition with a subsequent cyclization, provides a highly efficient route to functionalized quinolizine precursors, which can then be further elaborated or aromatized to yield the final product. frontiersin.orgnih.gov

Formal [4+2]-Cycloaddition Pathways

Formal [4+2]-cycloaddition reactions, conceptually similar to the Diels-Alder reaction, offer a convergent and often stereoselective method for constructing six-membered rings. nih.govnih.gov In the context of quinolizine synthesis, this pathway can involve the reaction of a diene containing a nitrogen atom with a suitable dienophile.

One strategy employs N-protected cross-conjugated azatrienes which can react with dienophiles like β-styrylmalonates in the presence of a Lewis acid catalyst. nih.gov This reaction forms a vinyltetrahydropyridine, which contains a diene system that can be further functionalized. Subsequent intramolecular reactions or further cycloadditions can then be used to complete the second ring, leading to quinolizidine (B1214090) precursors. nih.govnih.gov While this often leads to saturated or partially saturated systems, subsequent oxidation or elimination steps can be employed to introduce the aromaticity characteristic of the 4-oxo-4H-quinolizine core. This approach allows for the rapid assembly of the bicyclic framework and offers control over the substitution pattern of the final molecule. researchgate.net

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-7 position of the quinolizine core is attached to an aromatic ring, making it susceptible to nucleophilic substitution reactions. These transformations are critical for introducing molecular diversity and for building more complex structures. Two primary classes of reactions are prevalent: classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

The electron-deficient nature of the quinolizine ring system, enhanced by the electron-withdrawing oxo and carboxylate groups, can facilitate SNAr reactions. In this mechanism, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex). Subsequent loss of the bromide ion restores aromaticity and yields the substituted product. Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines.

More versatile and widely used are transition-metal-catalyzed cross-coupling reactions. The C-7 bromine atom serves as an excellent handle for reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki Coupling Organoboron Reagent (e.g., boronic acid)C-CPalladium(0) complexes
Heck Coupling AlkeneC-C (vinyl)Palladium(0) complexes
Sonogashira Coupling Terminal AlkyneC-C (alkynyl)Palladium(0) and Copper(I)
Buchwald-Hartwig Amination AmineC-NPalladium(0) complexes
Stille Coupling Organotin ReagentC-CPalladium(0) complexes

These cross-coupling reactions significantly expand the synthetic utility of ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate, enabling its use as a building block for a wide array of more complex target molecules.

Electrophilic Aromatic Substitution on the Quinolizine Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. xmu.edu.cn However, the quinolizine ring is generally considered electron-deficient due to the presence of the quaternary nitrogen atom, which deactivates the ring towards electrophilic attack compared to carbocyclic aromatic systems like benzene. The existing electron-withdrawing groups (oxo and ester) further deactivate the ring.

Despite this deactivation, EAS reactions can still occur under forcing conditions or with highly reactive electrophiles. The regiochemical outcome of such a substitution would be dictated by the directing effects of the existing substituents and the inherent reactivity of the quinolizine nucleus. The pyridone-like ring is heavily deactivated. Therefore, substitution would be expected to occur on the other ring at positions C-6, C-8, or C-9. Predicting the precise location is complex, but computational studies, such as mapping the Fukui function, can help identify the sites most susceptible to electrophilic attack. xmu.edu.cn Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation, although the latter are often challenging on highly deactivated systems.

Functional Group Interconversions on the Ester and Oxo Moieties

The ethyl ester and the oxo functionalities on the quinolizine ring offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The ethyl carboxylate group at the C-3 position can undergo a variety of standard transformations.

Hydrolysis: Alkaline or acidic hydrolysis can convert the ester into the corresponding carboxylic acid. This acid can then be used in further reactions, such as amide bond formation or conversion to other functional groups.

Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Amidation/Transesterification: Reaction with amines or other alcohols can lead to the formation of amides or different esters, respectively.

The oxo group at C-4 is part of a vinylogous amide (a pyridone), which imparts specific reactivity.

Conversion to a Halogen: A common transformation for pyridones is the reaction with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This converts the C4-oxo group into a 4-chloroquinolizinium species. The resulting chloro group is highly activated towards nucleophilic substitution, providing a new reactive handle for introducing a wide range of substituents at this position. popline.org

O-Alkylation: While N-alkylation is often favored in pyridone systems, O-alkylation can sometimes be achieved to form a 4-alkoxyquinolizinium salt, further modifying the electronic properties and reactivity of the heterocyclic core. popline.org

These functional group interconversions are essential for elaborating the core structure of this compound into a diverse range of derivatives.

Photoredox Catalysis in Quinolizine Derivatization

Photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions through the use of visible light to initiate single-electron transfer (SET) processes. sigmaaldrich.com This methodology has been extensively applied to the functionalization of C-H bonds in various heterocyclic systems. nih.govacs.org However, at present, there are no specific research articles detailing the application of photoredox catalysis for the derivatization of this compound.

The general principles of photoredox catalysis involve a photocatalyst that, upon absorption of visible light, becomes electronically excited. nih.gov This excited state can then act as a potent single-electron oxidant or reductant, engaging with organic substrates to generate highly reactive radical intermediates. These intermediates can then participate in a variety of bond-forming reactions, including alkylation, arylation, and acylation. acs.org

Given the electron-deficient nature of the quinolizine ring system, it could theoretically be a suitable candidate for Minisci-type reactions under photoredox conditions. nih.gov In such a hypothetical scenario, a radical species generated from a suitable precursor via a photoredox cycle could add to the quinolizine core. The positions for such an addition would be governed by the electronic and steric environment of the quinolizine nucleus, which is influenced by the existing bromo, oxo, and carboxylate substituents.

Furthermore, the carbon-bromine bond at the 7-position presents another potential site for transformation via photoredox catalysis. It is conceivable that this bond could be targeted for cross-coupling reactions or other derivatizations through the generation of an aryl radical at this position.

While these possibilities are grounded in the established reactivity patterns of other heterocyclic systems under photoredox conditions, it is crucial to underscore that they remain speculative in the absence of direct experimental evidence for this compound. The exploration of photoredox-catalyzed reactions on this and related quinolizine scaffolds represents a promising and currently untapped area for future research in synthetic organic chemistry.

Due to the absence of specific research findings on the photoredox catalysis of this compound, no data tables of reaction conditions or yields can be provided at this time.

Advanced Spectroscopic and Structural Elucidation of Ethyl 7 Bromo 4 Oxo 4h Quinolizine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. Analysis of the ¹H and ¹³C spectra, along with two-dimensional techniques, would be required to confirm the connectivity and chemical environment of each atom in ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate.

¹H-NMR Chemical Shift Analysis and Spin-Spin Coupling

A proton NMR spectrum for this compound is not available in the searched literature. Such a spectrum would be expected to show distinct signals for the protons on the quinolizine ring system and the ethyl ester group. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the spin-spin coupling constants (J, in Hz) would reveal connectivity between adjacent protons, helping to confirm the substitution pattern, including the position of the bromine atom at C7.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for confirming the assembly of the entire molecular structure. This data is not currently available for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about a molecule's mass and its fragmentation behavior, further confirming its identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While ESI-MS is a common technique for determining the molecular weight of a compound by creating protonated molecules (e.g., [M+H]⁺), specific ESI-MS data, including the mass-to-charge ratio (m/z) for this compound, has not been located in the searched resources.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For this compound (C₁₂H₁₀BrNO₃), HRMS would be used to confirm this exact formula against the measured mass. This critical confirmatory data remains unreported in the available literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups include a ketone, an α,β-unsaturated ester, an aromatic system, and a carbon-bromine bond.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations. Due to electronic effects and conjugation within the quinolizine ring system, the ketone and ester carbonyl groups are expected to absorb at distinct frequencies. The ester carbonyl stretch typically appears at a higher wavenumber than the ketone. Furthermore, the conjugation of these carbonyl groups with the C=C double bonds of the heterocyclic ring system would shift their absorption to lower frequencies compared to their non-conjugated counterparts.

The spectrum would also display characteristic absorptions for the C-O stretching of the ester group, C-N stretching vibrations within the quinolizine ring, and the C=C stretching of the aromatic and enone systems. The aromatic C-H stretching vibrations are expected in the region above 3000 cm⁻¹, while the C-H bending vibrations would appear in the fingerprint region. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2980-2850Aliphatic C-H (ethyl group)Stretching
~1730-1710C=O (Ester)Stretching
~1680-1660C=O (Ketone)Stretching
~1620-1580C=C (Aromatic/Enone)Stretching
~1250-1200C-O (Ester)Asymmetric Stretching
~1100-1000C-O (Ester)Symmetric Stretching
~1300-1200C-NStretching
~600-500C-BrStretching

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, are not available.

X-ray crystallography, when applicable, provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound were to be analyzed, this technique would unequivocally determine its molecular geometry. Key structural parameters such as bond lengths, bond angles, and torsion angles would be elucidated, confirming the planarity of the quinolizine ring system and the conformation of the ethyl carboxylate substituent.

Table 2: Hypothetical X-ray Crystallography Data Parameters for this compound

Crystallographic ParameterInformation to be Determined
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Volume (V)Volume of the unit cell
ZNumber of molecules per unit cell
Calculated Density (ρ)Density of the crystal
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent bonds
Torsion AnglesDihedral angles defining molecular conformation
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-π stacking

Note: This table represents the type of data that would be obtained from an X-ray crystallography study. Specific values are not provided as no experimental data has been publicly reported for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the geometry of molecular systems. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately predict various molecular properties. sapub.org

Prediction of Geometrical Parameters, Bond Lengths, and Bond Angles

DFT calculations enable the precise prediction of geometrical parameters, including bond lengths and bond angles. For quinoline (B57606) and quinazoline (B50416) derivatives, these calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. For instance, in a related quinoline-based iminothiazoline derivative, the crystal structure was determined, and the unit cell dimensions were precisely calculated. nih.gov

Table 1: Illustrative Geometrical Parameters for a Quinoline Derivative This table presents hypothetical data to illustrate the type of information obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthC4=O1.22 Å
Bond AngleC2-C3-C4120.5°
Bond AngleN1-C9-C8118.9°

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity. sapub.org For example, in a study of quinoline derivatives, the HOMO-LUMO energy gaps were calculated to understand their electronic properties. nih.gov In another study on a bromo-substituted quinoline derivative, the HOMO and LUMO energies were determined to be -0.2165 eV and -0.075 eV, respectively, resulting in a small energy gap of 0.1430 eV, which suggests a high degree of reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters This table presents hypothetical data for illustrative purposes.

ParameterValue (eV)
EHOMO-6.50
ELUMO-2.30
Energy Gap (ΔE)4.20

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other species. sapub.org In MEP maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. MEP analysis has been effectively used to study the reactivity of various quinoline and quinazoline derivatives. sapub.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stability arising from these charge transfer events. This method is instrumental in understanding the electronic delocalization and resonance effects within the quinolizine ring system.

Quantum Chemical Investigations of Reactivity and Stability Parameters

Quantum chemical calculations provide a range of descriptors that help in quantifying the reactivity and stability of a molecule. These parameters, derived from the HOMO and LUMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). sapub.org A lower chemical hardness and higher softness are generally associated with greater reactivity. nih.gov For instance, a study on quinazolinone derivatives calculated these parameters to explain their radical scavenging activity. sapub.org

Table 3: Quantum Chemical Reactivity and Stability Descriptors This table presents hypothetical data for illustrative purposes.

ParameterDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO2.30
Electronegativity (χ)(I + A) / 24.40
Chemical Hardness (η)(I - A) / 22.10
Softness (S)1 / (2η)0.238

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org This theoretical approach is valuable for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed absorption bands. rsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Computational and theoretical chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. For ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate, molecular dynamics (MD) simulations offer a virtual window into its dynamic nature, revealing insights into its conformational preferences and the intricate web of intermolecular interactions that govern its behavior in various environments.

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that describe how the positions and velocities of particles change over time. This allows for the exploration of the conformational landscape of a molecule and the characterization of its interactions with other molecules.

Conformational Analysis

The quinolizine core of this compound, while largely planar due to its aromatic character, possesses flexibility in its substituent groups, namely the ethyl carboxylate group at position 3. The rotation around the single bonds within this ethyl group, as well as its orientation relative to the quinolizine ring, can lead to different conformers with varying energies.

Molecular dynamics simulations can be employed to explore these conformational possibilities. By simulating the molecule in a vacuum or in a solvent environment, researchers can observe the transitions between different conformational states. The relative populations of these states can provide insights into their thermodynamic stability. Key parameters analyzed during these simulations include dihedral angles and root-mean-square deviation (RMSD) to track the molecule's structural evolution over time.

For instance, a simulation might reveal the most stable orientation of the ethyl ester group, which can be influenced by steric hindrance and intramolecular non-covalent interactions. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with MD simulations to calculate the relative energies of different conformers, providing a more complete picture of the molecule's conformational preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Population (%)
A1800.0075
B601.515
C-601.510

Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as solubility and crystal packing, as well as its potential interactions with biological macromolecules. MD simulations are an invaluable tool for studying these interactions in detail.

Simulations can be set up with multiple molecules of the compound to study self-association or with solvent molecules to investigate solvation. The analysis of these simulations can reveal the primary modes of interaction. For this particular molecule, several types of intermolecular interactions are expected:

Hydrogen Bonding: The oxygen atom of the carbonyl group at position 4 is a potential hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or alcohol solvents, strong hydrogen bonds can form.

Halogen Bonding: The bromine atom at position 7 can participate in halogen bonding, where it acts as an electrophilic region and interacts with nucleophilic sites on other molecules.

π-π Stacking: The aromatic quinolizine ring system can engage in π-π stacking interactions with other aromatic rings. These interactions are important for the stability of crystal structures and for binding to aromatic residues in proteins.

MD simulations allow for the quantification of these interactions by calculating radial distribution functions, which describe the probability of finding a particle at a certain distance from a reference particle, and by analyzing the number and lifetime of specific interactions like hydrogen bonds.

Table 2: Illustrative Intermolecular Interaction Analysis from a Simulated System
Interaction TypePotential Interacting Atoms/GroupsAverage Distance (Å)Average Interaction Energy (kcal/mol)
Hydrogen BondC4=O --- H-O (Water)2.8-5.2
Halogen BondC7-Br --- O=C43.1-2.5
π-π StackingQuinolizine Ring --- Quinolizine Ring3.5-3.0

In silico studies on related quinolizine and quinoline derivatives have demonstrated the utility of MD simulations in understanding their behavior. For example, simulations have been used to validate the stability of docked ligand-protein complexes, showing how these molecules interact with biological targets. nih.govtandfonline.comnih.govmdpi.com These studies often analyze parameters like root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the interacting protein. nih.gov The analysis of intermolecular hydrogen bonds, hydrophobic interactions, and π-interactions in these simulations provides a detailed picture of the binding mode and affinity. nih.govfrontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies and Synthesis of Analogs

Design Principles for Modifying the Ethyl 7-Bromo-4-Oxo-4H-Quinolizine-3-Carboxylate Scaffold

The design of new analogs hinges on the strategic modification of several key positions on the molecule. These include the bromine at C-7, the ethyl ester at C-3, the bridgehead nitrogen atom, and other positions on the bicyclic ring system.

Substituent Effects at the Bromine Position (C-7)

The C-7 position is critical for modulating the electronic properties and steric profile of the molecule. In the analogous 4-quinolone series of antibacterial agents, the substituent at the equivalent position profoundly impacts activity and spectrum. wikipedia.org The bromo group in the title compound is an electron-withdrawing group that can participate in halogen bonding and serves as a versatile synthetic handle for introducing new functionalities via cross-coupling reactions.

Exploration of substituents at this position would involve replacing the bromine with other halogens (F, Cl), electron-donating groups (e.g., methoxy, alkyl), or more complex moieties to probe the electronic and steric requirements for biological interactions. For instance, in related heterocyclic systems, replacing a halogen with small, lipophilic groups or hydrogen-bond acceptors can significantly alter target affinity.

Modifications of the Ester Moiety (C-3 Carboxylate)

The ethyl carboxylate group at the C-3 position is a key structural feature, often essential for target binding. Studies on related 4-oxo-quinolones have shown that the 3-carboxylic acid is vital for activity, suggesting that the ester in the title compound likely acts as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. nih.gov

Modifications typically involve:

Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid. nih.gov

Amidation: Reaction with various amines to form a diverse library of amides. This can alter solubility, cell permeability, and introduce new interaction points.

Ester Variation: Changing the alcohol portion of the ester (e.g., from ethyl to methyl, tert-butyl, or long-chain alkyls) can modulate pharmacokinetic properties. nih.gov

Modification TypeResulting Functional GroupPotential Impact
HydrolysisCarboxylic Acid (-COOH)Increased polarity, potential for salt formation, often the active form.
AmidationAmide (-CONH-R)Modulated solubility and permeability, new H-bonding possibilities.
TransesterificationVaried Ester (-COO-R')Altered lipophilicity and metabolic stability.

Exploration of Substituents at Other Ring Positions (e.g., C-5, C-8)

Modifying other positions on the quinolizine rings can fine-tune the molecule's properties.

C-8 Position: In antibacterial 4H-4-oxoquinolizines, the C-8 position has been a key site for modification to improve antibacterial activity, physicochemical properties, and pharmacokinetic profiles. nih.gov Introducing various cyclic amines or other substituents can enhance potency and broaden the spectrum of activity. The steric and electronic nature of the C-8 group is critical to the antibacterial profile. nih.gov

C-5 Position: Substitutions at the C-5 position are less common but can influence the planarity and electronic distribution of the adjacent ring. In related isoquinolinium compounds, electron-withdrawing groups at C-5 were found to be unsuitable for affinity to certain biological targets, suggesting that this position is sensitive to electronic effects. nih.gov

PositionType of SubstituentObserved Effect in Analogous ScaffoldsReference
C-8Cyclic amines (e.g., 3-amino-4-methylpiperidine)Improved in vivo efficacy and potent activity against Gram-positive bacteria. nih.gov
C-8Bulky alkyl groupsIncreased affinity for apamin (B550111) sensitive binding sites in isoquinoliniums. nih.gov
C-5Electron-withdrawing groupsDecreased affinity in certain isoquinolinium-based channel blockers. nih.gov

Synthetic Strategies for Analogs and Derivatives of this compound

The synthesis of the 4-oxo-4H-quinolizine core and its derivatives can be achieved through several established routes. A common strategy involves the cyclization of appropriately substituted pyridine (B92270) and malonate-derived precursors. For instance, the Gould-Jacobs reaction, a thermal cyclization method, is widely used for synthesizing the analogous quinolin-4-one backbone and can be adapted for quinolizine synthesis. nih.gov

To generate analogs of this compound, a general approach would start with a bromo-substituted pyridine derivative. This starting material would undergo condensation with an appropriate three-carbon unit, like diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the bicyclic quinolizine core.

Key synthetic transformations for analog development include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-7 bromine position to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Nucleophilic substitution on the C-3 ester, as described previously, to generate acids and amides.

Functionalization of other ring positions , which may require multi-step synthesis starting from more complex precursors. For example, introducing a substituent at the C-8 position often involves building the quinolizine core from a pre-functionalized pyridine ring. nih.gov

Mechanistic Insights Derived from SAR Studies

From the SAR of related compounds, several mechanistic principles can be inferred for the this compound scaffold.

Planarity and Target Interaction: The planar nature of the 4-oxo-quinolizine ring system is often critical for intercalation or effective binding within a target's active site, such as the DNA gyrase-DNA complex in bacteria for quinolone antibacterials. Modifications that disrupt this planarity can lead to a significant loss of activity.

Chelation: The 4-keto group and the 3-carboxylate are perfectly positioned to chelate divalent metal ions, such as Mg²⁺. researchgate.net This chelation is a known mechanism for quinolone inhibitors of DNA gyrase, where the metal ion bridges the drug to the enzyme or DNA. Therefore, modifications that remove or alter these groups, such as reducing the 4-keto to a 4-methoxy group, often result in decreased potency. nih.gov

Electronic Tuning: The electronic properties of substituents, particularly at the C-7 and C-8 positions, fine-tune the molecule's interaction with the target. Halogen atoms like bromine at C-7 can enhance binding through favorable electronic interactions or by occupying specific pockets within the binding site. The introduction of various groups at C-8 can modulate activity by influencing factors like solubility, cell penetration, and steric fit. nih.gov

No Direct Research Found on Bioisosteric Replacement of the Quinolizine Framework for this compound

Despite a thorough search of scientific literature, no specific studies detailing the bioisosteric replacement of the quinolizine framework for this compound or its close analogs were identified.

Bioisosterism is a common strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. This often involves the substitution of a functional group or a core scaffold with another that has similar steric and electronic characteristics.

While extensive research exists on the structure-activity relationships (SAR) and bioisosteric modifications of related heterocyclic systems such as quinolines, quinazolines, and quinolones, this body of work does not extend to the specific quinolizine core of the subject compound. The available literature on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives primarily focuses on the synthesis and evaluation of compounds with various substituents at different positions on the quinolizine ring, rather than alterations of the bicyclic framework itself.

One related compound, 4-thioxo-4H-quinolizine-1,3-dicarboxylic acid diethyl ester, has been synthesized, which represents a bioisosteric replacement of the carbonyl (oxo) group with a thiocarbonyl (thioxo) group. However, this is a different derivative, and associated SAR data or further studies on framework modifications are not available.

Consequently, due to the absence of published research on the bioisosteric replacement of the quinolizine framework of this compound, a detailed analysis and data table for section "6.4. Bioisosteric Replacements on the Quinolizine Framework" cannot be provided at this time.

Mechanistic Investigations of Biological and Chemical Activities Excluding Clinical Data

Enzymatic Inhibition Studies and Target Identification

Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have been investigated as potential inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication that has no equivalent in humans. nih.govnih.gov The design of these compounds is based on their structural similarity to aryl diketoacids, which are known to be potent HIV IN inhibitors. nih.gov The proposed inhibitory mechanism involves the 4-oxo and 3-carboxylic acid groups on the quinolizine scaffold, which act as a bioisostere for the diketoacid function. nih.gov

This structural arrangement is intended to chelate the divalent magnesium ions (Mg²⁺) that are crucial cofactors within the enzyme's active site. nih.govnih.gov By sequestering these essential metal ions, the compound would theoretically block the strand transfer (ST) reaction, a critical step in the integration of viral DNA into the host genome. nih.gov

However, despite this targeted design, experimental evaluation of a series of synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives revealed no significant anti-HIV integrase activity. nih.gov In in-vitro assays using purified HIV IN and oligonucleotide substrates, the compounds failed to produce meaningful inhibition. nih.gov

Table 1: HIV Integrase Inhibitory Activity of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives
Compound ClassTarget EnzymeInhibitory Effect at Initial ConcentrationReference
4-Oxo-4H-quinolizine-3-carboxylic acid derivativesHIV-1 Integrase (IN)< 50% nih.gov

A review of the scientific literature did not yield studies investigating the inhibitory activity or binding mechanisms of ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate specifically against carbonic anhydrase isoforms.

No research investigating the topoisomerase-independent mechanisms of action for this compound was identified in the performed search.

Ligand-Receptor Binding and Interaction Mechanisms

Based on the available search results, there are no specific studies detailing the molecular-level agonism or binding interactions of this compound with the CB2 cannabinoid receptor.

Scientific literature detailing the binding of this compound to the TAR RNA-binding protein (TRBP) or its potential role in modulating miRNA maturation pathways could not be located.

Selective Ion Complexation and Fluorescent Indicator Applications

The 4-oxo-4H-quinolizine-3-carboxylate scaffold, the core of the subject compound, has demonstrated significant potential in the selective detection of divalent metal ions, particularly magnesium (Mg²⁺). This property is pivotal for its application as a fluorescent indicator in biological systems.

Mg²⁺-Selective Fluorescence Response and Dissociation Constants

Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have been identified as exceptional fluorophores that exhibit a pronounced fluorescent response specifically upon complexation with Mg²⁺. mdpi.comnih.gov Notably, these compounds show minimal fluorescent response to calcium ions (Ca²⁺), a common interfering agent in the measurement of intracellular Mg²⁺. mdpi.comnih.gov This high selectivity is a critical attribute for developing reliable fluorescent indicators for biological research.

The dissociation constants (Kd) for these quinolizine-based fluorophores are reported to be approximately 1.0 mM. mdpi.comnih.gov This value is significant as it aligns with the typical intracellular concentration range of Mg²⁺, making these compounds highly suitable for monitoring magnesium fluctuations within living cells.

Chelation Mechanisms with Divalent Metal Ions (e.g., Mg²⁺, Ca²⁺)

The selective chelation of Mg²⁺ by the 4-oxo-4H-quinolizine-3-carboxylate structure is attributed to a specific coordination mechanism. The molecule likely acts as a bidentate ligand, where the carboxylate group and the 4-oxo group form a coordination complex with the metal ion.

The preference for Mg²⁺ over Ca²⁺ can be explained by the differences in ionic radii and coordination geometries of these two cations. Magnesium, with its smaller ionic radius, generally favors a more defined octahedral coordination geometry. The rigid structure of the quinolizine ring system and the spatial arrangement of the chelating oxygen atoms of the carboxylate and keto groups create a binding pocket that is sterically and electronically optimized for Mg²⁺. This precise fit is less favorable for the larger Ca²⁺ ion, which prefers a more flexible coordination environment with a higher coordination number, thus forming a less stable complex with the quinolizine derivative. This structural basis underpins the observed Mg²⁺ selectivity.

Anti-Microbial Activity Studies (In Vitro Mechanistic Aspects)

The 4H-4-oxoquinolizine framework is recognized for its potent anti-microbial properties, positioning it as a promising scaffold for the development of new therapeutic agents to combat bacterial infections, including those caused by drug-resistant pathogens.

Mechanisms of Action against Gram-Positive and Gram-Negative Bacteria

Compounds based on the 4H-4-oxoquinolizine structure have demonstrated broad-spectrum antibacterial activity, effectively targeting both Gram-positive and Gram-negative bacteria. nih.gov This class of compounds is particularly noted for its high activity against certain quinolone-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The primary mechanism of action for 4-oxoquinolizines is believed to be the inhibition of bacterial DNA gyrase. patsnap.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. patsnap.com By binding to the DNA-gyrase complex, these compounds stabilize it in a cleaved state, which prevents the re-ligation of the DNA strands. patsnap.com This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. youtube.com This mechanism is analogous to that of the well-established quinolone and fluoroquinolone classes of antibiotics. nih.govyoutube.com For many Gram-negative bacteria, DNA gyrase is the primary target, while for some Gram-positive bacteria, the related enzyme topoisomerase IV is the main target. youtube.com

Compound ClassBacterial StrainGram TypeReported MIC (µg/mL)Reference
4H-4-Oxoquinolizine DerivativesStaphylococcus aureus (MRSA)Gram-PositivePotent Activity Reported nih.gov
4H-4-Oxoquinolizine DerivativesAnaerobic OrganismsN/APotent Activity Reported nih.gov
Quinoxaline DerivativeStaphylococcus aureus (MRSA)Gram-Positive1-4 nih.gov
Isoquinoline Derivatives (HSN584/HSN739)Staphylococcus aureus (MRSA)Gram-Positive4-8 mdpi.com
Quinoxaline DerivativesStaphylococcus aureus (Quinolone-Resistant)Gram-Positive4 researchgate.net

Antiviral Properties and Associated Target Pathways

While direct studies on the antiviral activity of this compound are not extensively documented, research on related quinolizidine (B1214090) and quinoline (B57606) derivatives suggests a potential for such properties.

For instance, certain quinolizidine alkaloids have been identified as a new class of agents against the influenza A virus. acs.org Mechanistic studies on these related compounds suggest that they may inhibit viral infection by targeting the viral nucleoprotein (NP). acs.org The NP is crucial for the packaging of the viral genome and its subsequent replication. Other quinolizidine derivatives have shown the potential to act as neuraminidase inhibitors, which would prevent the release of new viral particles from infected cells. mdpi.com Furthermore, some quinolizidine compounds have demonstrated inhibitory activity against HIV-1. benthamdirect.com

Additionally, derivatives of the closely related quinoline scaffold have shown promise as antiviral agents against Dengue virus serotype 2. nih.gov These compounds appear to act at the early stages of infection and may impair the accumulation of the viral envelope glycoprotein. nih.gov Given these findings in structurally similar compounds, the quinolizine scaffold of this compound warrants further investigation for its potential antiviral activities and the elucidation of its specific target pathways.

Future Research Directions and Potential Academic Applications

Development of Novel Asymmetric Synthetic Methodologies for Quinolizine Scaffolds

The synthesis of enantiomerically pure quinolizine alkaloids and their analogues is a significant challenge in organic chemistry. Future research will likely focus on developing novel asymmetric synthetic routes to access chiral quinolizine scaffolds, including derivatives of ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate. Organocatalysis, employing chiral catalysts such as squaramides, has shown promise in the asymmetric synthesis of various heterocyclic compounds and could be adapted for the enantioselective construction of the quinolizine core. rsc.orgrsc.org Strategies may involve asymmetric Michael additions, domino reactions, or enantioselective cyclization cascades to establish the key stereocenters with high control. rsc.org The development of such methodologies would not only provide access to a wider range of chiral quinolizine derivatives for biological screening but also contribute to the broader field of asymmetric synthesis.

Advanced Mechanistic Studies Utilizing Isotopic Labeling and Kinetic Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of quinolizines is crucial for optimizing existing methods and designing new ones. Future investigations are expected to employ advanced mechanistic tools such as isotopic labeling and kinetic analysis. For instance, in reactions involving the modification of the quinolizine ring or the substitution of the bromine atom, isotopic labeling can help elucidate the movement of atoms and the nature of intermediates. uzh.ch Kinetic studies, monitoring reaction progress over time under varying conditions, can provide valuable data on reaction rates and orders, shedding light on the transition states involved. uzh.ch This detailed mechanistic insight is fundamental for the rational design of more efficient and selective synthetic protocols.

Rational Design of Quinolizine-Based Probes for Biological Systems and Chemical Sensing

The quinolizine and related quinoline (B57606) scaffolds have demonstrated significant potential in the development of fluorescent probes for biological imaging and chemical sensing. nih.govrsc.orgnih.govcrimsonpublishers.comresearchgate.net The inherent fluorescence of the quinolizone core in this compound can be modulated by introducing various functional groups, making it a promising platform for the rational design of new sensors. Future research could focus on designing probes with tunable photophysical properties for specific applications. nih.gov For example, modifying the scaffold could lead to sensors for detecting specific metal ions, changes in intracellular pH, or the presence of biologically relevant molecules. polyu.edu.hkrsc.orgresearchgate.netbohrium.commdpi.com The development of such probes would provide powerful tools for studying cellular processes and diagnosing diseases. crimsonpublishers.com

Probe ApplicationTarget Analyte/ConditionPotential Design Strategy
Cellular Imaging Intracellular pHModulation of photoinduced electron transfer (PET) by attaching N,N-dialkyl aniline (B41778) substituents. polyu.edu.hk
Biological Sensing Specific biomolecules (e.g., enzymes, receptors)Conjugating the quinolizine core with a pharmacophore for target recognition. nih.gov
Environmental Monitoring Metal IonsIntroducing chelating moieties that exhibit a fluorescent response upon ion binding.

Exploration of New Chemical Transformations and Reactivity Profiles of Brominated Quinolizines

The bromine atom at the 7-position of this compound is a key handle for chemical diversification. Future research will undoubtedly explore new chemical transformations to leverage the reactivity of this brominated scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide variety of substituents, including aryl, vinyl, and alkynyl groups. nih.gov Furthermore, the presence of the electron-withdrawing quinolizone system can influence the reactivity of the bromine atom, potentially enabling nucleophilic aromatic substitution (SNAr) reactions under specific conditions. nih.gov Investigating these and other transformations will expand the chemical space accessible from this starting material, leading to the synthesis of novel compounds with potentially interesting biological or material properties. nih.govacs.orgresearchgate.netresearchgate.net

Integration with Chemoinformatics and Machine Learning for Predictive Modeling in Compound Design

The integration of computational tools is set to revolutionize chemical research. Chemoinformatics and machine learning can be powerful allies in the exploration of the chemical space around this compound. By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it may be possible to predict the biological activities and physicochemical properties of novel derivatives before their synthesis. nih.govresearchgate.net Machine learning algorithms can be trained on existing data to identify patterns and make predictions, guiding the design of new compounds with desired characteristics. researchgate.netresearch.googleyoutube.com This data-driven approach can significantly accelerate the discovery process, making it more efficient and cost-effective. nih.govmdpi.com

Potential for Advanced Material Science Applications (e.g., Optical Materials, pH Sensors)

Beyond biological applications, the unique photophysical properties of quinolizine derivatives suggest their potential use in advanced materials. The extended π-conjugated system of the quinolizone core can give rise to interesting optical and electronic properties. nih.govmdpi.comresearchgate.net Future research could explore the development of quinolizine-based materials for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. researchgate.nettandfonline.com The ability of some quinolizine and quinoline derivatives to exhibit changes in their fluorescence in response to pH variations also opens up possibilities for their use as pH sensors in various chemical and biological systems. polyu.edu.hkrsc.orgresearchgate.netmdpi.com The synthesis and characterization of polymers or nanoparticles incorporating this quinolizine scaffold could lead to new materials with tailored functionalities. acs.org

Q & A

Q. What are the standard synthetic routes for ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate?

The synthesis typically involves bromination of a quinoline precursor. For example, bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform can introduce bromine at the 7th position of the quinoline core . Multi-step reactions may include:

  • Step 1 : Formation of the quinoline backbone via condensation of aniline derivatives with β-keto esters.
  • Step 2 : Bromination at the 7th position using NBS under controlled conditions (room temperature or mild heating).
  • Step 3 : Esterification to introduce the ethyl carboxylate group at position 2.
    Key analytical methods for monitoring reactions include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage : Keep the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Store at 2–8°C for long-term stability .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm substituent positions (e.g., bromine at C7, carboxylate at C3).
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ peak).
    • Elemental Analysis : Validate elemental composition (C, H, N, Br) .

Advanced Research Questions

Q. How does the bromine substituent at position 7 influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). For example:

  • Suzuki Coupling : React with aryl boronic acids to form biaryl derivatives, expanding the compound’s utility in medicinal chemistry.
  • Mechanistic Insight : The electron-withdrawing effect of the 4-oxo group stabilizes intermediates during coupling, improving reaction efficiency .

Q. What strategies resolve contradictions in reported biological activities of similar quinoline derivatives?

  • Structural Comparison : Compare substituent positions (e.g., bromine at C7 vs. C8) using data from analogs like 8-bromo-4-hydroxyquinoline-3-carboxylic acid, which shows reduced anticancer activity .
  • Assay Optimization : Re-evaluate bioassays under standardized conditions (e.g., cell lines, dosage). For example:
CompoundAntimicrobial ActivityAnticancer Activity
7-Bromo derivativeHighModerate
8-Bromo derivativeModerateLow
6-Bromo derivativeLowHigh

This table highlights how substituent positioning alters activity profiles .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Model interactions with enzymes (e.g., DNA gyrase) by aligning the bromine and carboxylate groups with active-site residues.
  • QSAR Studies : Use quantitative structure-activity relationships to correlate electronic properties (e.g., Hammett constants) with observed bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Reaction Optimization : Use flow chemistry to control exothermic bromination steps and reduce byproducts.
  • Purification : Employ recrystallization with ethanol/water mixtures or column chromatography with silica gel .

Methodological Guidance

  • Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation alongside NMR) .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.